![molecular formula C25H25N7O2 B6247040 [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate CAS No. 2416236-24-1](/img/no-structure.png)
[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate
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Overview
Description
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Synthesis Analysis
The synthesis of acridine derivatives often involves varying the type and position of the substituent on the acridine core to broaden the applicability of acridine derivatives .Molecular Structure Analysis
Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .Chemical Reactions Analysis
The unique planar ring structure allows acridone derivatives to act as DNA intercalators . Intercalation, which is fuelled by charge transfer and π-stacking interactions, sandwiched the polyaromatic chromophore between the base pairs of the double helix and eventually caused the helical structure to unwind .Physical And Chemical Properties Analysis
Acridine derivatives are known for their rigid structure, planarity, high thermal stability, and ability to donate electrons .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves the reaction of 3,6-bis(dimethylamino)acridine with 2-(4-azidophenyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as triethylamine to yield the final product.", "Starting Materials": [ "3,6-bis(dimethylamino)acridine", "2-(4-azidophenyl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Triethylamine" ], "Reaction": [ "Step 1: Dissolve 3,6-bis(dimethylamino)acridine and 2-(4-azidophenyl)acetic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and wash the filtrate with water and brine.", "Step 4: Concentrate the organic layer and purify the resulting intermediate by column chromatography.", "Step 5: Dissolve the intermediate in a suitable solvent such as ethanol and add triethylamine to the solution.", "Step 6: Stir the reaction mixture at room temperature for several hours and then concentrate the solution.", "Step 7: Purify the final product by column chromatography and obtain [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate as a yellow solid." ] } | |
CAS RN |
2416236-24-1 |
Product Name |
[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate |
Molecular Formula |
C25H25N7O2 |
Molecular Weight |
455.5 |
Purity |
95 |
Origin of Product |
United States |
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